(5-fluoro-1H-pyrazol-3-yl)methanamine
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Overview
Description
(5-fluoro-1H-pyrazol-3-yl)methanamine is a chemical compound with the molecular formula C4H6FN3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a fluorine atom at the 5-position and an amine group at the 3-position of the pyrazole ring makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1H-pyrazol-3-yl)methanamine typically involves the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . This method allows for the formation of 3,5-substituted pyrazole derivatives in good yields. The reaction conditions often include the use of solvents such as ethanol and heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various forms, including its hydrochloride salt, which is used for bulk manufacturing and sourcing .
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-1H-pyrazol-3-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, depending on the reagents and conditions used .
Scientific Research Applications
(5-fluoro-1H-pyrazol-3-yl)methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-fluoro-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (5-fluoro-1H-pyrazol-3-yl)methanamine include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, with a fluorine atom at the 5-position and an amine group at the 3-position of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
(5-fluoro-1H-pyrazol-3-yl)methanamine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound can be synthesized through various methods, typically involving the cyclization of hydrazines with carbonyl compounds to form the pyrazole ring. The introduction of the fluorine atom is often achieved via electrophilic fluorination techniques. The final product can be converted to its hydrochloride salt for enhanced stability and solubility in biological assays.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities and influence various biochemical pathways:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in nucleic acid synthesis, thereby affecting viral replication and cancer cell proliferation.
- Receptor Binding : The compound exhibits high affinity for certain receptors, which can lead to diverse biological effects depending on the target tissue.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and related compounds. Below is a summary of key findings:
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF7 | 12.50 | Induces apoptosis |
Pyrazole derivatives | A549 | 26.00 | Inhibits cell proliferation |
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | HepG2 | 3.25 | Cytotoxic effects |
These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics .
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against Mycobacterium tuberculosis:
Compound | MIC (µg/mL) | Target |
---|---|---|
Pyrazolo[1,5-a]pyrimidines | 0.2 - 1.5 | M.tb ATP synthase |
This suggests a potential role in treating resistant bacterial infections .
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, revealing significant growth inhibition across different types, particularly in breast and lung cancers .
- Antimicrobial Screening : Another investigation focused on the compound's ability to inhibit mycobacterial growth, demonstrating promising results that warrant further exploration for therapeutic applications against tuberculosis .
Properties
IUPAC Name |
(3-fluoro-1H-pyrazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN3/c5-4-1-3(2-6)7-8-4/h1H,2,6H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJJOYIBZZHRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.